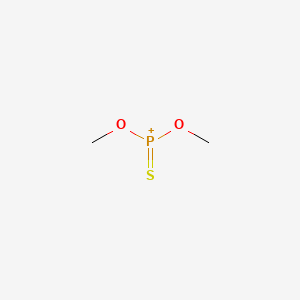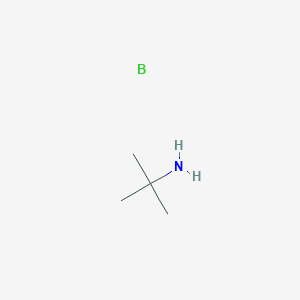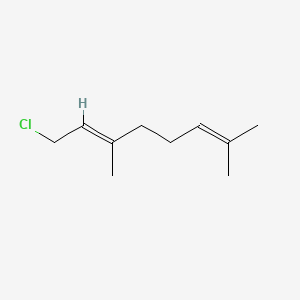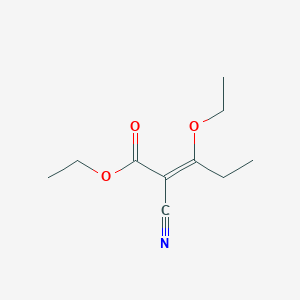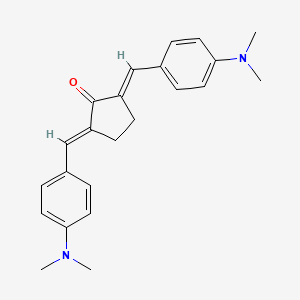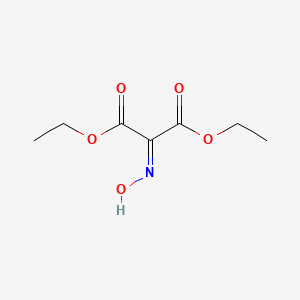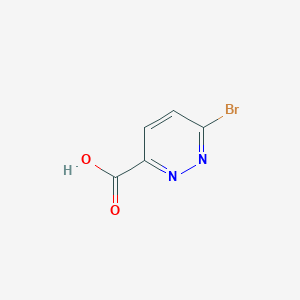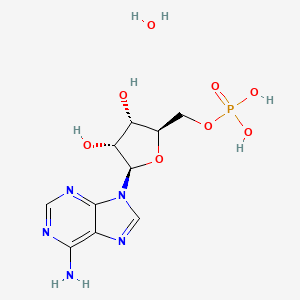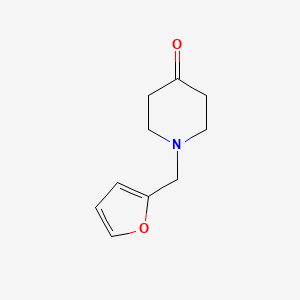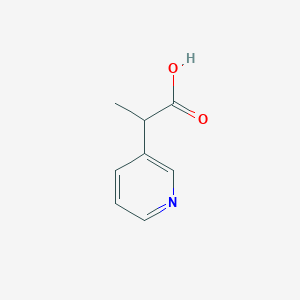
2-(Pyridin-3-yl)propanoic acid
Descripción general
Descripción
2-(Pyridin-3-yl)propanoic acid is a chemical compound that features a pyridine ring, a common nitrogen-containing heterocycle, attached to a propanoic acid moiety. This structure is a key intermediate in various chemical reactions and has potential applications in the synthesis of pharmaceuticals, anticorrosive agents, and materials with nonlinear optical properties.
Synthesis Analysis
The synthesis of related compounds to 2-(Pyridin-3-yl)propanoic acid has been explored in several studies. For instance, a versatile route to trans-platinum(II) complexes involves the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) center . Another study demonstrates the one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid . These methods highlight the reactivity and versatility of pyridinyl-propanoic acid derivatives in complex synthesis pathways.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Pyridin-3-yl)propanoic acid has been investigated using various techniques. For example, the crystal structure of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, a higher homologue of the compound of interest, has been determined, revealing how the introduction of an additional methylene group influences molecular alignment and crystal packing . Additionally, the nonlinear optical material 2-pyridinium propanol hydrogen squarate has been studied, showing the importance of hydrogen bonding and molecular interactions in the crystal packing .
Chemical Reactions Analysis
The reactivity of pyridinyl-propanoic acid derivatives in chemical reactions has been extensively studied. Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, for example, react with various nucleophiles to form a range of heterocyclic compounds and acyclic derivatives . These reactions demonstrate the potential of pyridinyl-propanoic acid derivatives to participate in the formation of complex molecular structures with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl-propanoic acid derivatives are influenced by their molecular structure. The study of 2-pyridinium propanol hydrogen squarate provides insights into the thermal properties and non-linear optical behavior of these compounds, which are crucial for their potential applications in materials science . Furthermore, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlights the stability of these compounds under various conditions and their suitability for polymer synthesis .
Aplicaciones Científicas De Investigación
Catalytic Properties
2-(Pyridin-3-yl)propanoic acid demonstrates noteworthy catalytic properties. Hussein and Gates (1998) highlighted its role in the catalytic reactions of pyridine and 2-propanol on Yttrium Oxide catalysts, emphasizing its influence on adsorption and reaction characteristics at different temperatures (Hussein & Gates, 1998).
Coordination Chemistry
This compound is significant in coordination chemistry, particularly in forming metal complexes. Cabrera et al. (2019) described the synthesis of trans-Platinum(II) complexes by coupling alcohols and amines to a coordinated 3-(Pyridin-3-yl)propanoic Acid ligand, highlighting its utility in creating compounds with potential anticancer properties (Cabrera et al., 2019).
Synthesis of Complexes
Makris et al. (2012) focused on synthesizing rhenium(I) and technetium(I) tricarbonyl complexes using 2-(Pyridin-3-yl)propanoic acid derivatives. These complexes are of interest for their potential applications in radiopharmaceuticals, demonstrating the versatility of this compound in creating medically relevant materials (Makris et al., 2012).
Catalytic Activities in Organic Chemistry
Chen and Yang (2018) researched the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, where 2-(Pyridin-3-yl)propanoic acid played a crucial role. They noted its effectiveness in catalytic activities, particularly in the arylation of (benzo)oxazoles with aryl bromides, underlining its significance in organic synthesis (Chen & Yang, 2018).
Organic Synthesis
Harutyunyan et al. (2015) investigated the condensation reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, where 2-(Pyridin-3-yl)propanoic acid derivatives were used. This research provides insights into the synthesis of various organic compounds, demonstrating the compound's utility in organic chemistry (Harutyunyan et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305296 | |
| Record name | α-Methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)propanoic acid | |
CAS RN |
90005-62-2 | |
| Record name | α-Methyl-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90005-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




